6-Cyano-4-hydroxy-quinoline-2-carboxylic acid
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Overview
Description
6-Cyano-4-hydroxy-quinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their diverse applications in medicinal and synthetic organic chemistry. The presence of a cyano group at the 6-position and a carboxylic acid group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzonitrile with diethyl malonate, followed by cyclization and subsequent hydrolysis. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
6-Cyano-4-hydroxy-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.
Major Products Formed
Oxidation: 6-Cyano-4-quinoline-2-carboxylic acid.
Reduction: 6-Amino-4-hydroxy-quinoline-2-carboxylic acid.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
6-Cyano-4-hydroxy-quinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the quinoline ring can intercalate with DNA, disrupting its function. These interactions can inhibit enzyme activity or interfere with DNA replication, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Similar in structure but lack the cyano group, leading to different reactivity and applications.
6-Cyano-2-quinolinecarboxylic acid: Lacks the hydroxyl group, affecting its chemical properties and biological activity.
Uniqueness
6-Cyano-4-hydroxy-quinoline-2-carboxylic acid is unique due to the presence of both the cyano and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-cyano-4-oxo-1H-quinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3/c12-5-6-1-2-8-7(3-6)10(14)4-9(13-8)11(15)16/h1-4H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPIHIYRDBLORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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